molecular formula C12H15ClN2O3 B11023994 4-chloro-3-nitro-N-pentylbenzamide

4-chloro-3-nitro-N-pentylbenzamide

Cat. No.: B11023994
M. Wt: 270.71 g/mol
InChI Key: QYBCNBCBFIMDLB-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-N-pentylbenzamide: is a chemical compound with the following properties:

    Chemical Formula: CHClNO

    Molecular Weight: 231.68 g/mol

    Melting Point: 199-201 °C (literature value)

    Boiling Point: Approximately 288.6 °C (predicted)

Preparation Methods

Synthetic Routes: The synthesis of 4-chloro-3-nitro-N-pentylbenzamide involves the following steps:

    Nitration: Nitration of N-pentylbenzamide with nitric acid (HNO) and sulfuric acid (HSO) yields this compound.

    Chlorination: Chlorination of the nitro compound using a chlorinating agent (e.g., thionyl chloride, SOCl) introduces the chlorine atom.

Industrial Production: Industrial production methods typically involve large-scale batch processes using optimized reaction conditions.

Chemical Reactions Analysis

Reactions:

    Reduction: The nitro group (-NO) can be reduced to an amino group (-NH) using reducing agents like tin and hydrochloric acid.

    Substitution: The chlorine atom can undergo substitution reactions with various nucleophiles (e.g., amines, thiols) to form substituted derivatives.

Common Reagents and Conditions:

    Nitration: Nitric acid (HNO) and sulfuric acid (HSO)

    Chlorination: Thionyl chloride (SOCl)

Major Products: The major product is 4-chloro-3-nitro-N-pentylbenzamide itself.

Scientific Research Applications

4-Chloro-3-nitro-N-pentylbenzamide finds applications in:

    Chemistry: As a building block for more complex organic molecules.

    Biology: In studies related to drug design and bioactivity.

    Medicine: Potential pharmaceutical applications.

    Industry: As an intermediate in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.

Comparison with Similar Compounds

While 4-chloro-3-nitro-N-pentylbenzamide is unique due to its specific substitution pattern, similar compounds include:

    4-Nitro-N-pentylbenzamide: (CAS#: 89399-20-2)

    4-Chloro-3-nitrobenzamide: (CAS#: 321531-55-9)

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

4-chloro-3-nitro-N-pentylbenzamide

InChI

InChI=1S/C12H15ClN2O3/c1-2-3-4-7-14-12(16)9-5-6-10(13)11(8-9)15(17)18/h5-6,8H,2-4,7H2,1H3,(H,14,16)

InChI Key

QYBCNBCBFIMDLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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